molecular formula C15H22N2O2 B2752823 Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate CAS No. 2361634-84-4

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate

Cat. No.: B2752823
CAS No.: 2361634-84-4
M. Wt: 262.353
InChI Key: HJDYWOZSSVJTNX-NNUKFRKNSA-N
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Description

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an amino group, and a phenyl-substituted cyclobutyl ring, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of EN300-7430706, also known as “tert-butyl N-[(1r,3r)-3-amino-1-phenylcyclobutyl]carbamate” or “Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate”, are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

As a new compound, studies are ongoing to determine its pharmacokinetic profile, including its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate . This reaction is often carried out in a solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate is unique due to its combination of a tert-butyl group, an amino group, and a phenyl-substituted cyclobutyl ring. This structure provides it with distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl N-(3-amino-1-phenylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-12(16)10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYWOZSSVJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-84-4
Record name rac-tert-butyl N-[(1r,3r)-3-amino-1-phenylcyclobutyl]carbamate
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